rac-4-methylcyclohexane-1-carbaldehyde, trans
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Overview
Description
rac-4-Methylcyclohexane-1-carbaldehyde, trans is an organic compound with the molecular formula C8H14O It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Scientific Research Applications
rac-4-Methylcyclohexane-1-carbaldehyde, trans has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
Target of Action
Rac-4-Methylcyclohexane-1-carbaldehyde, trans is a complex organic compound with a molecular weight of 124.1803 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As an aldehyde, it may potentially interact with various biological targets through the formation of schiff bases or michael addition .
Biochemical Pathways
Aldehydes, in general, can participate in various biochemical reactions, including oxidation-reduction reactions and the formation of covalent bonds with proteins and nucleic acids .
Result of Action
As an aldehyde, it may potentially cause protein modification and DNA damage, leading to various cellular responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of aldehydes can be enhanced in acidic conditions .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
rac-4-Methylcyclohexane-1-carbaldehyde, trans can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The resulting racemic mixture of 4-methylcyclohexanol is then oxidized using an oxidizing agent like pyridinium chlorochromate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-4-Methylcyclohexane-1-carbaldehyde, trans undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-methylcyclohexane-1-carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-methylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 4-Methylcyclohexane-1-carboxylic acid.
Reduction: 4-Methylcyclohexanol.
Substitution: Products vary based on the nucleophile used.
Comparison with Similar Compounds
rac-4-Methylcyclohexane-1-carbaldehyde, trans can be compared with other similar compounds, such as:
4-Methylcyclohexanone: A precursor in the synthesis of this compound.
4-Methylcyclohexanol: A reduction product of this compound.
4-Methylcyclohexane-1-carboxylic acid: An oxidation product of this compound.
The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of rac-4-methylcyclohexane-1-carbaldehyde, trans can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "4-methylcyclohexanone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Ethyl acetate", "Sodium chloride" ], "Reaction": [ "Step 1: Reduction of 4-methylcyclohexanone to 4-methylcyclohexanol using sodium borohydride and methanol as a solvent.", "Step 2: Oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone using hydrochloric acid and sodium chlorate.", "Step 3: Conversion of 4-methylcyclohexanone to trans-4-methylcyclohexanone oxime using sodium hydroxide and chloroform.", "Step 4: Hydrolysis of trans-4-methylcyclohexanone oxime to trans-4-methylcyclohexanone using hydrochloric acid.", "Step 5: Conversion of trans-4-methylcyclohexanone to trans-4-methylcyclohexanone semicarbazone using semicarbazide hydrochloride and sodium acetate.", "Step 6: Hydrolysis of trans-4-methylcyclohexanone semicarbazone to trans-4-methylcyclohexanone using hydrochloric acid.", "Step 7: Conversion of trans-4-methylcyclohexanone to rac-4-methylcyclohexane-1-carbaldehyde, trans using acetic anhydride and pyridine.", "Step 8: Workup of the reaction mixture using sodium bicarbonate and ethyl acetate to obtain the desired product.", "Step 9: Purification of the product using recrystallization from ethanol and drying over sodium sulfate.", "Step 10: Characterization of the product using spectroscopic techniques such as NMR and IR." ] } | |
CAS No. |
7133-05-3 |
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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